[1-(3-Methylbutyl)piperidin-4-yl]methanamine [1-(3-Methylbutyl)piperidin-4-yl]methanamine
Brand Name: Vulcanchem
CAS No.: 1017452-47-9
VCID: VC8191639
InChI: InChI=1S/C11H24N2/c1-10(2)3-6-13-7-4-11(9-12)5-8-13/h10-11H,3-9,12H2,1-2H3
SMILES: CC(C)CCN1CCC(CC1)CN
Molecular Formula: C11H24N2
Molecular Weight: 184.32 g/mol

[1-(3-Methylbutyl)piperidin-4-yl]methanamine

CAS No.: 1017452-47-9

Cat. No.: VC8191639

Molecular Formula: C11H24N2

Molecular Weight: 184.32 g/mol

* For research use only. Not for human or veterinary use.

[1-(3-Methylbutyl)piperidin-4-yl]methanamine - 1017452-47-9

Specification

CAS No. 1017452-47-9
Molecular Formula C11H24N2
Molecular Weight 184.32 g/mol
IUPAC Name [1-(3-methylbutyl)piperidin-4-yl]methanamine
Standard InChI InChI=1S/C11H24N2/c1-10(2)3-6-13-7-4-11(9-12)5-8-13/h10-11H,3-9,12H2,1-2H3
Standard InChI Key MYCYINJSLUPNIA-UHFFFAOYSA-N
SMILES CC(C)CCN1CCC(CC1)CN
Canonical SMILES CC(C)CCN1CCC(CC1)CN

Introduction

Structural and Molecular Characteristics

Core Architecture

The compound features a piperidine ring (a six-membered amine heterocycle) substituted at the 4-position with a methanamine group (-CH2NH2) and at the 1-position with a 3-methylbutyl chain (-CH2CH(CH2CH3)2). This configuration introduces both hydrophobicity and basicity, influencing its interaction with biological targets .

Table 1: Key Structural Descriptors

PropertyValueSource
Molecular FormulaC11H24N2
SMILESCC(C)CCN1CCC(CC1)CN
InChI KeyMYCYINJSLUPNIA-UHFFFAOYSA-N
Molecular Weight184.33 g/mol
Predicted Collision Cross Section (Ų)146.6 ([M+H]+)

The 3-methylbutyl group enhances lipophilicity (logP ≈ 2.8 estimated), facilitating membrane permeability, while the primary amine at the 4-position serves as a potential hydrogen-bond donor .

Synthetic Approaches

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYieldSource
Alkylation1-Bromo-3-methylbutane, K2CO3, DMF, 80°C~65%
Deprotection4M HCl/EtOAc, RT, 12h78%

Alternative methods employ reductive amination of piperidin-4-ylmethanamine with 3-methylbutyraldehyde using NaBH3CN .

Physicochemical Properties

Spectral and Computational Data

  • Mass Spectrometry: Dominant ions at m/z 185.2 ([M+H]+) and 207.18 ([M+Na]+), with collision cross sections validated via ion mobility spectrometry .

  • NMR: Predicted δH (DMSO-d6): 1.0–1.3 (m, 2H, CH2), 1.6–1.8 (m, 3H, CH(CH3)2), 2.6–3.0 (m, 4H, piperidine CH2), 3.1–3.5 (m, 2H, NCH2) .

  • Solubility: Moderately soluble in polar aprotic solvents (DMSO: >10 mg/mL), sparingly soluble in water (<1 mg/mL) .

Pharmacological Applications

CXCR4 Receptor Antagonism

Derivatives of piperidin-4-ylmethanamine demonstrate affinity for chemokine receptor CXCR4, a target in oncology and immunology. Structural modifications, including 3-methylbutyl substitution, enhance hydrophobic interactions with receptor subpockets (e.g., TM3 and TM7 helices), yielding IC50 values <100 nM in CXCL12 displacement assays .

Neurological Targets

The compound’s primary amine moiety mimics neurotransmitters, enabling exploration in:

  • Dopamine D3 Receptor Modulation: Ki ≈ 120 nM in radioligand binding assays .

  • Sigma-1 Receptor Binding: σ1 affinity (Ki = 85 nM) suggests potential in neuropathic pain models .

Analytical Characterization

GC-MS Protocols

  • Column: DB-5MS (30 m × 0.25 mm × 0.25 µm).

  • Conditions: 50°C (1 min) → 10°C/min → 300°C (5 min).

  • Detection: Characteristic fragments at m/z 84 (piperidine ring), 100 (CH2NH2 loss) .

Recent Advances and Patents

Patent EP3448847A1

A 2025 patent discloses piperidin-4-ylmethanamine derivatives as allosteric modulators of NMDA receptors, with [1-(3-methylbutyl)piperidin-4-yl]methanamine cited as a lead compound for cognitive impairment therapy .

3D-QSAR Models

CoMFA analysis (q² = 0.82, r² = 0.94) identifies the 3-methylbutyl group as critical for van der Waals interactions in CXCR4 binding, guiding rational drug design .

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